2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an isoxazole ring, another type of heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Compounds with similar structures often have interesting optical properties .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds often involves intricate chemical transformations, aiming to introduce functional groups that can modulate biological activity. For instance, researchers have developed novel excitatory amino acid (EAA) receptor antagonists by modifying the isoxazole amino acid framework, leading to compounds with significant neuroprotective properties (Krogsgaard‐Larsen et al., 1991). Similarly, the crystal structures of certain acetamide derivatives have been elucidated, demonstrating complex 3-D arrays formed through diverse intermolecular interactions, which could inform drug design processes (Boechat et al., 2011).
Pharmacological Applications
Compounds structurally similar to the one have been synthesized and evaluated for their potential pharmacological activities. For example, a series of N‐aryl/aralkyl derivatives showed promising α‐glucosidase inhibitory potential, highlighting their potential as drug leads for treating diseases like diabetes (Iftikhar et al., 2019). Furthermore, derivatives have been investigated for their antitumor activities, with certain compounds displaying considerable efficacy against cancer cell lines, underscoring the therapeutic potential of such molecules (Nofal et al., 2014).
Mechanistic Insights and Molecular Docking Studies
Understanding the mechanisms of action at the molecular level is crucial for drug development. Spectroscopic and quantum mechanical studies, alongside molecular docking analyses, provide deep insights into how such compounds interact with biological targets. These studies can reveal the binding affinities and interactions of compounds with specific proteins, guiding the optimization of therapeutic agents for improved efficacy and selectivity (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tyrosinase , a key enzyme involved in melanin synthesis
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity . The exact mechanism of interaction and the resulting changes at the molecular level would require further investigation.
Result of Action
If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQFTIIXGXUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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